7-Methoxy-2-(trifluoromethyl)-10H-phenothiazine
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Overview
Description
7-Methoxy-2-(trifluoromethyl)-10H-phenothiazine is a heterocyclic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties. The presence of a methoxy group at the 7th position and a trifluoromethyl group at the 2nd position enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-(trifluoromethyl)-10H-phenothiazine typically involves the following steps:
Formation of the Phenothiazine Core: This can be achieved through the cyclization of diphenylamine derivatives with sulfur or sulfur-containing reagents.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-(trifluoromethyl)-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of various substituted phenothiazine derivatives.
Scientific Research Applications
7-Methoxy-2-(trifluoromethyl)-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as an antipsychotic and anti-inflammatory agent.
Industry: Used in the development of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-(trifluoromethyl)-10H-phenothiazine involves its interaction with various molecular targets:
Molecular Targets: It interacts with dopamine receptors, serotonin receptors, and histamine receptors.
Pathways Involved: The compound modulates neurotransmitter pathways, leading to its antipsychotic and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antihistaminic and antiemetic properties.
Trifluoperazine: A phenothiazine derivative used as an antipsychotic.
Uniqueness
7-Methoxy-2-(trifluoromethyl)-10H-phenothiazine is unique due to the presence of both methoxy and trifluoromethyl groups, which enhance its chemical stability and biological activity compared to other phenothiazine derivatives.
Properties
CAS No. |
792-70-1 |
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Molecular Formula |
C14H10F3NOS |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
7-methoxy-2-(trifluoromethyl)-10H-phenothiazine |
InChI |
InChI=1S/C14H10F3NOS/c1-19-9-3-4-10-13(7-9)20-12-5-2-8(14(15,16)17)6-11(12)18-10/h2-7,18H,1H3 |
InChI Key |
ZZPLFRDQLGPMQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C(S2)C=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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